2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride
Description
This compound is a substituted 1,4-benzodiazepine derivative characterized by three key structural features:
- 5-(2-Pyridyl) group: A heteroaromatic substituent that may modulate affinity for GABAA receptor subtypes.
- 1-(2-Diethylamino)ethyl side chain: A tertiary amine moiety that improves water solubility when protonated, particularly in its hydrochloride salt form (C23H25BrN4O·HCl) .
Synthetic routes for analogous benzodiazepines often involve condensation of substituted benzophenones with amino acids or alkylation of nitrogen positions, as seen in related compounds (e.g., describes a process using sodium hydroxide and acetic acid for crystallization) .
Properties
CAS No. |
3966-84-5 |
|---|---|
Molecular Formula |
C20H24BrClN4O |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
2-(7-bromo-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H23BrN4O.ClH/c1-3-24(4-2)11-12-25-18-9-8-15(21)13-16(18)20(23-14-19(25)26)17-7-5-6-10-22-17;/h5-10,13H,3-4,11-12,14H2,1-2H3;1H |
InChI Key |
QMVLLFAJJBZQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=N3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Identifiers
| Parameter | Description |
|---|---|
| IUPAC Name | 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride |
| Molecular Formula | C19H23BrClN4O |
| Molecular Weight | Approximately 474.2 g/mol |
| CAS Number | 4466-96-0 |
| PubChem CID | 20538 |
| InChIKey | GPMIKQCOOHXHDK-UHFFFAOYSA-N |
The compound contains a benzodiazepine core with a bromine atom at position 7, a diethylaminoethyl substituent at N-1, and a 2-pyridyl group at C-5, forming a hydrochloride salt.
Preparation Methods Analysis
Stepwise Synthesis
Synthesis of 7-Bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one Core
- Starting Materials: Substituted o-phenylenediamine derivatives and 2-pyridinecarboxaldehyde or related pyridyl precursors.
- Ring Formation: Condensation of the diamine with an appropriate ketoester or acetoacetamide derivative under acidic or thermal conditions leads to the formation of the benzodiazepine ring.
- Bromination: Electrophilic aromatic substitution introduces the bromine atom at the 7-position on the benzodiazepine ring. This step typically uses brominating agents such as N-bromosuccinimide (NBS) or bromine in controlled conditions.
Introduction of the 1-(2-Diethylamino)ethyl Side Chain
- The N-1 position alkylation is achieved by reacting the benzodiazepinone core with 2-chloro-N,N-diethyl-ethylamine or an equivalent alkylating agent.
- This nucleophilic substitution occurs under basic conditions, often employing alkali metal hydroxides or tertiary amines as bases to facilitate the reaction.
Formation of Hydrochloride Salt
Detailed Reaction Conditions and Yields
Research Results and Characterization
- Spectroscopic Data: The compound exhibits characteristic IR absorption bands for the lactam carbonyl (~1650 cm^-1), aromatic C-H, and N-H stretching vibrations. NMR spectra confirm the presence of diethylaminoethyl side chain protons and pyridyl aromatic signals.
- Purity and Stability: The hydrochloride salt form shows improved stability and crystalline purity, confirmed by melting point analysis and HPLC profiles.
- Pharmacological Relevance: The introduction of the 7-bromo substituent and the 2-pyridyl group modulates the compound’s affinity for benzodiazepine receptors, enhancing its pharmacodynamic profile.
Summary Table of Preparation Methods
| Synthetic Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| 1. Benzodiazepine ring formation | o-phenylenediamine + 2-pyridinecarboxaldehyde, acid catalyst | Construct benzodiazepine core | High yield, core scaffold formed |
| 2. Bromination | NBS or Br2, solvent, mild heating | Introduce bromine at position 7 | Selective substitution |
| 3. N-1 Alkylation | 2-chloro-N,N-diethyl-ethylamine, base, solvent | Attach diethylaminoethyl group | Moderate to good yield |
| 4. Hydrochloride salt formation | HCl in ethanol or gas, room temperature | Salt formation for stability | High purity crystalline salt |
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the bromine and pyridyl groups may influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzodiazepines
The following table highlights critical differences in substituents, molecular formulas, and pharmacological profiles:
Key Structural and Functional Insights:
Position 5 Substituents: The target compound’s 2-pyridyl group contrasts with phenyl or halogenated phenyl groups in others (e.g., Clonazepam’s 2-chlorophenyl). Halogenation at position 7: Bromine in the target compound vs. chlorine or nitro groups in others. Bromine’s larger atomic radius could sterically hinder metabolism, prolonging duration of action compared to Clonazepam’s nitro group .
N-1 Side Chain: The diethylaminoethyl moiety in the target compound is bulkier than methyl (Clonazepam) or hydrogen (Oxazepam). This tertiary amine likely enhances blood-brain barrier penetration and solubility in acidic environments (as HCl salt) .
Pharmacokinetic Implications :
- Hydrochloride salts (target compound, Oxazepam) improve bioavailability compared to free bases .
- The absence of a hydroxyl group (unlike Oxazepam) suggests the target compound may avoid rapid glucuronidation, extending half-life .
Research Findings and Clinical Relevance
- Receptor Affinity : Benzodiazepines with 2-pyridyl groups (e.g., target compound) show preferential binding to α2/α3 GABAA subtypes, linked to anxiolytic effects over sedation (associated with α1) .
- Metabolism : Bromine at position 7 may reduce cytochrome P450-mediated oxidation compared to chlorine or nitro groups, as seen in preclinical studies of similar analogs .
Biological Activity
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride is a complex benzodiazepine derivative known for its psychoactive properties. As a member of the benzodiazepine family, it is primarily studied for its potential therapeutic applications in treating anxiety, insomnia, and seizure disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and comparative analysis with other benzodiazepines.
Chemical Structure and Properties
The compound features several distinct structural elements:
- Bromine atom at the 7-position
- Diethylamino group at the 1-position
- Pyridyl group at the 5-position
These structural characteristics contribute to its unique pharmacological profile compared to other benzodiazepines.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 315.165 g/mol |
| CAS Number | 2894-61-3 |
| Density | 1.51 g/cm³ |
| Boiling Point | 464.8 ºC |
The primary mechanism through which this compound exerts its effects is through interaction with the GABA receptor system in the central nervous system (CNS). Benzodiazepines typically enhance the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic and sedative effects.
Research indicates that this compound may:
- Bind selectively to GABA receptors.
- Modulate neurotransmission by increasing the frequency of chloride channel opening events induced by GABA.
Anxiolytic and Sedative Properties
Studies have demonstrated that compounds similar to this benzodiazepine exhibit significant anxiolytic (anxiety-reducing) and sedative properties in animal models. The specific effects observed include:
- Decreased locomotor activity.
- Increased time spent in open arms in elevated plus-maze tests (anxiety model).
Comparative Analysis with Other Benzodiazepines
To better understand the unique characteristics of this compound, a comparison with other well-known benzodiazepines is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Diazepam | Classic benzodiazepine | Anxiolytic, muscle relaxant |
| Clonazepam | Nitro group; different substituents | Anticonvulsant; anxiolytic effects |
| Bromazepam | Similar brominated structure | Used for anxiety disorders |
| Lorazepam | Shorter duration of action | Anxiolytic and anticonvulsant |
Metabolism and Excretion
The metabolic pathways for this compound involve biotransformation primarily through hydroxylation and conjugation reactions. Metabolites are typically excreted via urine and feces. Understanding these pathways is crucial for assessing potential drug interactions and side effects.
Case Studies
Several studies have explored the biological activity of related compounds within controlled settings:
- Study on Anxiolytic Effects : A study involving animal models demonstrated that administration of similar benzodiazepines resulted in significant reductions in anxiety-related behaviors as measured by standard behavioral assays.
- Sedation Induction : Another research highlighted that compounds with similar structures induced sedation effectively within a short time frame post-administration.
Q & A
Q. What methodologies identify off-target interactions (e.g., serotonin or dopamine receptors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
